![molecular formula C23H24N4O2 B7711383 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)
2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Overview
Description
2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as IQ-1S, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes.
Mechanism of Action
2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits the activity of TNIK, a protein kinase that is involved in the Wnt signaling pathway. TNIK regulates the activity of β-catenin, a transcription factor that is involved in the expression of genes that promote cell proliferation and differentiation. Inhibition of TNIK by 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide leads to decreased β-catenin activity and downstream effects on cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to promote neuronal differentiation and axon growth in vitro, suggesting potential applications in neurodegenerative diseases. Additionally, 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its specificity for TNIK, which allows for targeted inhibition of the Wnt signaling pathway. Additionally, 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
For the use of 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research include further investigation of its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, there is potential for the development of more potent and selective TNIK inhibitors based on the structure of 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. Finally, the use of 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in combination with other drugs or therapies may enhance its effectiveness and broaden its applications.
Synthesis Methods
The synthesis of 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-ethoxybenzoic acid with isobutylamine and 3-chloro-4-fluoroquinoline. The resulting intermediate is then reacted with 1H-pyrazole-3-carboxylic acid and subsequently treated with ethyl chloroformate to yield the final product. The synthesis method has been optimized to obtain high yields and purity of 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide.
Scientific Research Applications
2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been widely used in scientific research to study various biological processes, including the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and stem cell maintenance. 2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to inhibit the activity of the Wnt signaling pathway by targeting the protein TNIK, which is a key regulator of the pathway. Inhibition of the Wnt signaling pathway has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases.
properties
IUPAC Name |
2-ethoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-29-20-12-8-6-10-17(20)23(28)25-21-18-13-16-9-5-7-11-19(16)24-22(18)27(26-21)14-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHSFQZTFKPVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.